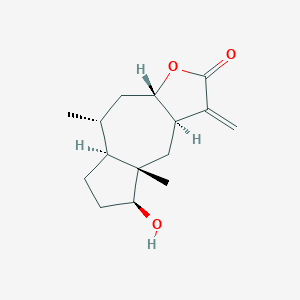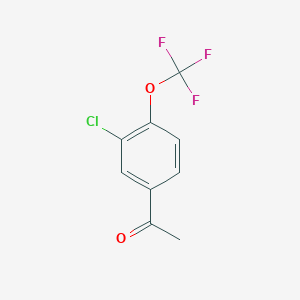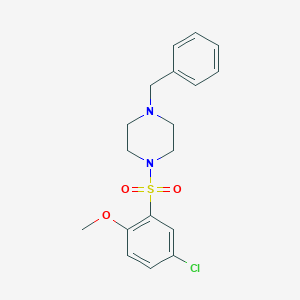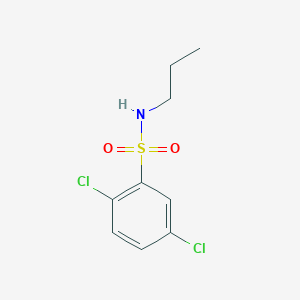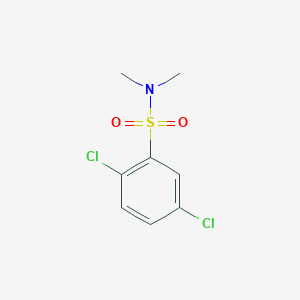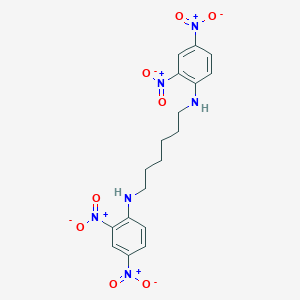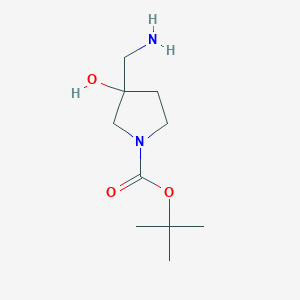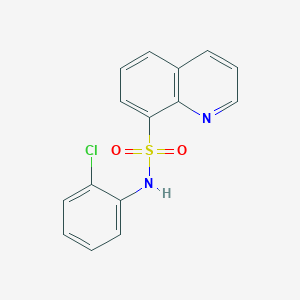
N-(2-Chlorophenyl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorophenyl)-8-quinolinesulfonamide, commonly known as Sulfadiazine, is a sulfonamide antibiotic that has been used for several decades to treat bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 250.7 g/mol. Sulfadiazine is a member of the sulfonamide class of antibiotics, which work by inhibiting the growth of bacteria by interfering with the synthesis of folic acid.
作用机制
Sulfadiazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential vitamin that is required for the synthesis of DNA and RNA. Sulfadiazine competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid. By inhibiting the activity of dihydropteroate synthase, sulfadiazine prevents the synthesis of folic acid, which ultimately leads to the death of the bacteria.
生化和生理效应
Sulfadiazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by interfering with the synthesis of folic acid. Sulfadiazine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. In addition, sulfadiazine has been shown to have antitumor activity, which may be due to its ability to inhibit the growth of cancer cells.
实验室实验的优点和局限性
Sulfadiazine has several advantages for lab experiments. It is a relatively inexpensive antibiotic that is widely available. It has a broad spectrum of activity, which makes it useful for treating a wide range of bacterial infections. Sulfadiazine is also relatively stable and can be stored for long periods of time without significant degradation. However, sulfadiazine has some limitations for lab experiments. It can be toxic to some types of cells, which may limit its use in certain experiments. In addition, sulfadiazine can interfere with the growth of some types of bacteria, which may make it unsuitable for certain experiments.
未来方向
There are several future directions for research on sulfadiazine. One area of research is the development of new derivatives of sulfadiazine with improved antibacterial activity. Another area of research is the investigation of the antitumor activity of sulfadiazine and its derivatives. In addition, the mechanism of action of sulfadiazine and its derivatives could be further investigated to better understand how these compounds inhibit the growth of bacteria and cancer cells. Finally, the potential use of sulfadiazine in combination with other drugs for the treatment of bacterial infections and cancer could also be explored.
合成方法
Sulfadiazine can be synthesized by reacting 2-amino-4-chlorobenzenesulfonamide with 8-quinoline sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 50°C. The resulting product is then purified by recrystallization from a suitable solvent.
科学研究应用
Sulfadiazine has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. Sulfadiazine has also been used in combination with other antibiotics to treat more severe infections. In addition to its antibacterial properties, sulfadiazine has been investigated for its antitumor activity. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
属性
CAS 编号 |
158729-22-7 |
|---|---|
产品名称 |
N-(2-Chlorophenyl)-8-quinolinesulfonamide |
分子式 |
C15H11ClN2O2S |
分子量 |
318.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-7-1-2-8-13(12)18-21(19,20)14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H |
InChI 键 |
HIMFAQJUFCQFKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)Cl |
其他 CAS 编号 |
158729-22-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



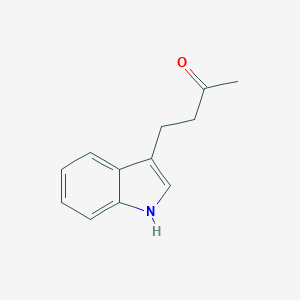
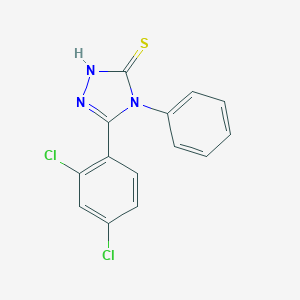
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
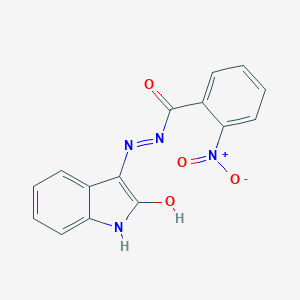
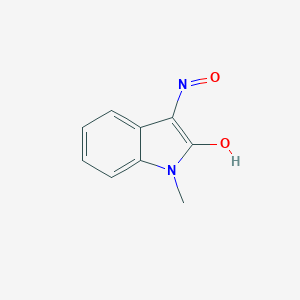
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
